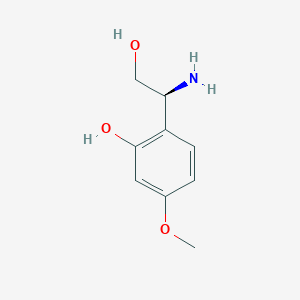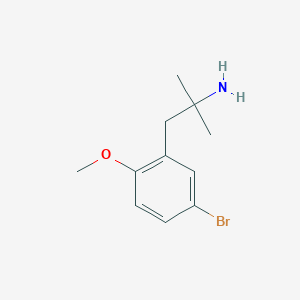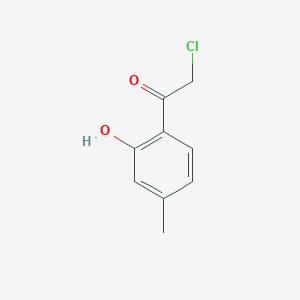
1-(3-Hydroxyphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-hydroxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenolic alcohols.
Substitution: Brominated phenols.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of polymers and resins due to its diol functionality.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with the hydroxyl group in the para position.
1-(2-Hydroxyphenyl)ethane-1,2-diol: Hydroxyl group in the ortho position.
1-(4-Hydroxyphenyl)butane-1,2-diol: Contains an additional carbon in the alkyl chain.
Uniqueness: 1-(3-Hydroxyphenyl)ethane-1,2-diol is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2 |
Clé InChI |
AQAVPIJUJIGGGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)










